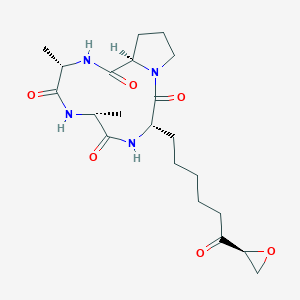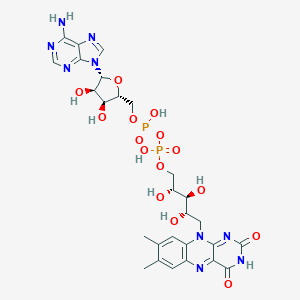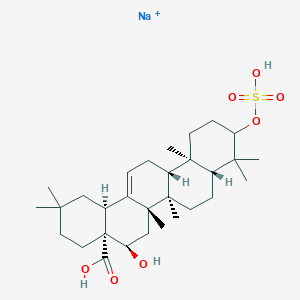
Echinocystic acid 3-O-sodium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinocystic acid 3-O-sodium sulfate (EA3S) is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant commonly known as licorice. EA3S has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of Echinocystic acid 3-O-sodium sulfate is not fully understood. However, it has been suggested that Echinocystic acid 3-O-sodium sulfate exerts its biological activities by modulating various signaling pathways. For example, Echinocystic acid 3-O-sodium sulfate has been shown to inhibit the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Echinocystic acid 3-O-sodium sulfate also inhibits the JAK/STAT pathway, which plays a crucial role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Echinocystic acid 3-O-sodium sulfate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Echinocystic acid 3-O-sodium sulfate also exhibits anti-fibrotic activity by inhibiting the expression of fibrotic markers, such as collagen and α-smooth muscle actin (α-SMA). Moreover, Echinocystic acid 3-O-sodium sulfate has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Echinocystic acid 3-O-sodium sulfate has several advantages for lab experiments. It is a natural product with low toxicity, making it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize, and its chemical structure can be modified to improve its biological activity. However, Echinocystic acid 3-O-sodium sulfate has some limitations. It is a highly polar compound, making it difficult to penetrate cell membranes. Moreover, its stability in biological fluids and tissues is limited, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on Echinocystic acid 3-O-sodium sulfate. First, the mechanism of action of Echinocystic acid 3-O-sodium sulfate needs to be further elucidated to better understand its biological activities. Second, the potential of Echinocystic acid 3-O-sodium sulfate as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections, needs to be explored in more detail. Third, the development of novel synthetic methods and analogs of Echinocystic acid 3-O-sodium sulfate may improve its pharmacological properties and efficacy. Finally, the safety and toxicity of Echinocystic acid 3-O-sodium sulfate need to be evaluated in preclinical and clinical studies to assess its potential as a drug candidate.
Métodos De Síntesis
Echinocystic acid 3-O-sodium sulfate can be synthesized by the reaction of echinocystic acid with sodium sulfate in the presence of a catalyst. The reaction can be carried out under mild conditions, and the yield of Echinocystic acid 3-O-sodium sulfate can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Echinocystic acid 3-O-sodium sulfate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a transcription factor involved in the inflammatory response. Echinocystic acid 3-O-sodium sulfate also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, Echinocystic acid 3-O-sodium sulfate has been reported to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
Propiedades
Número CAS |
152013-72-4 |
|---|---|
Nombre del producto |
Echinocystic acid 3-O-sodium sulfate |
Fórmula molecular |
C30H48NaO7S+ |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
sodium;(4aR,5R,6aR,6aS,6bR,8aR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O7S.Na/c1-25(2)14-15-30(24(32)33)19(16-25)18-8-9-21-27(5)12-11-23(37-38(34,35)36)26(3,4)20(27)10-13-28(21,6)29(18,7)17-22(30)31;/h8,19-23,31H,9-17H2,1-7H3,(H,32,33)(H,34,35,36);/q;+1/t19-,20-,21+,22+,23?,27-,28+,29+,30+;/m0./s1 |
Clave InChI |
JIJSEQNPAJALDU-KEDXJNOMSA-N |
SMILES isomérico |
C[C@]12CCC(C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OS(=O)(=O)O.[Na+] |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
SMILES canónico |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OS(=O)(=O)O)C)C(=O)O)C.[Na+] |
Sinónimos |
echinocystic acid-3-O-sodium sulfate echinocystic acid-3-O-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




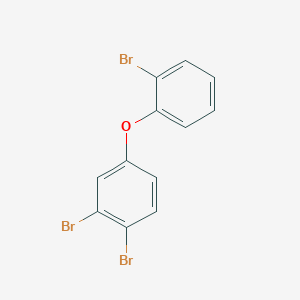
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

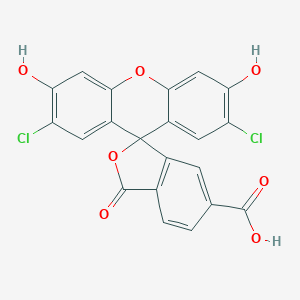
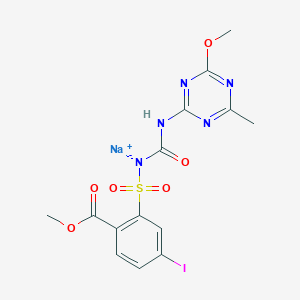

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)


